Product packaging for Macrosporin(Cat. No.:CAS No. 22225-67-8)

Macrosporin

Cat. No.: B1222903
CAS No.: 22225-67-8
M. Wt: 284.26 g/mol
InChI Key: FKTPLNFTYJEAAB-UHFFFAOYSA-N
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Description

Historical Context of Macrosporin Discovery and Initial Characterization

This compound was first isolated and characterized as a metabolite from phytotoxic fungi. Early research in the 1970s identified the compound from the culture broth of Alternaria bataticola, a fungus responsible for sweet potato rot. jst.go.jp Subsequent studies confirmed its production by other fungal species, notably Alternaria porri, the causal agent of black spot disease on stone-leek, and various species within the genera Stemphylium and Phomopsis. jst.go.jpnih.govresearchgate.net Initial characterization involved determining its chemical structure, which was identified as 1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione. nih.govscbt.com These foundational studies established this compound as a pigmented fungal metabolite and paved the way for investigations into its biosynthesis and biological functions.

Classification and Structural Relationship within Natural Products (Anthraquinones)

This compound belongs to the anthraquinone (B42736) class of natural products, a large group of aromatic compounds derived from the anthracene (B1667546) scaffold. mdpi.com Specifically, it is classified as a hydroxyanthraquinone due to the presence of hydroxyl groups on its core structure. nih.govnih.gov The fundamental structure of anthraquinones is the 9,10-dioxoanthracene framework, and the diversity within this class arises from the various substituents attached to the three benzene (B151609) rings. mdpi.comencyclopedia.pub

In fungi, the biosynthesis of anthraquinones like this compound typically follows the acetate-malonate pathway, a common route for producing polyketides. nih.gov This pathway involves the sequential condensation of acetate (B1210297) units, followed by cyclization and aromatization reactions orchestrated by non-reducing polyketide synthases (NR-PKSs) to form the characteristic tricyclic aromatic core. nih.gov this compound's structure is distinguished by hydroxyl groups at positions 1 and 7, a methoxy (B1213986) group at position 3, and a methyl group at position 6 of the anthraquinone skeleton. nih.gov This specific substitution pattern is crucial for its chemical properties and biological activity. It can also serve as a precursor for more complex dimeric anthraquinones, such as Alterporriol A, which is formed through the oxidative coupling of this compound and Alterolanol A. mdpi.com

Table 1: Chemical Properties of this compound
PropertyValue
Chemical FormulaC₁₆H₁₂O₅ scbt.com
IUPAC Name1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione nih.gov
Molar Mass284.26 g/mol scbt.com
ClassHydroxyanthraquinone nih.gov
CAS Number22225-67-8 scbt.com

Biological Significance and Research Interest Overview

The academic interest in this compound is primarily driven by its diverse and potent biological activities. As a secondary metabolite, it plays a significant role in the ecological interactions of its producing fungi, particularly in plant pathogenesis. mdpi.com Research has also explored its potential as an antimicrobial and cytotoxic agent.

Key areas of biological activity and research include:

Phytotoxicity: this compound is recognized as a non-host-selective phytotoxin. researchgate.netmdpi.com It is implicated in causing necrotic lesions on plant leaves by generating reactive oxygen species, specifically singlet oxygen, through a photosensitizing process. researchgate.net This activity contributes to the virulence of pathogenic fungi like Stemphylium lycopersici. researchgate.net

Antifungal Activity: Studies have demonstrated that this compound possesses antifungal properties. Research has noted its inhibitory effects against various fungal species, including Candida albicans, highlighting its potential as a lead compound for antifungal drug discovery. researchgate.netmdpi.comresearchgate.net

Antibacterial Activity: The compound exhibits activity against several bacterial strains. researchgate.netnih.govmdpi.com Reports indicate it can inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net This broad-spectrum antimicrobial profile makes it a subject of interest in the search for new antibiotics. scbt.com

Enzyme Inhibition: Like many natural products, this compound's bioactivity may stem from its ability to inhibit specific enzymes. libretexts.orgnih.gov The anthraquinone scaffold is known to interact with various biological macromolecules, and research into this compound's specific molecular targets is an ongoing area of investigation. rsc.orgnih.gov

Cytotoxicity and Anticancer Research: Anthraquinones are a well-established class of compounds with cytotoxic properties, forming the basis for some anticancer drugs. nih.govnih.gov Consequently, this compound has been investigated for its potential effects on cancer cells, contributing to the broader exploration of natural products in oncology. nih.govekb.egmdpi.com

Table 2: Summary of Reported Biological Activities of this compound
Activity TypeTarget Organism/SystemObserved Effect
PhytotoxicityPlantsInduces necrotic spots via photosensitization. researchgate.net
AntifungalCandida albicansInhibition of growth. researchgate.net
AntibacterialBacillus subtilisInhibition of growth. researchgate.net
Staphylococcus aureusInhibition of growth. researchgate.net
CytotoxicityCancer cell linesUnder investigation for potential anti-proliferative effects. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B1222903 Macrosporin CAS No. 22225-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-10(6-12(7)17)16(20)14-11(15(9)19)4-8(21-2)5-13(14)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTPLNFTYJEAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176769
Record name Macrosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22225-67-8
Record name Macrosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macrosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Purification Methodologies for Macrosporin

Fungal Strain Cultivation and Fermentation for Macrosporin Production

This compound has been identified as a metabolite produced by several fungal genera, most notably Stemphylium and Alternaria species. For instance, Stemphylium lycopersici is a known producer of this compound, contributing to leaf necrosis in its host plants researchgate.net. Other reported fungal sources include Alternaria bataticola, Alternaria sp., Stemphylium globuliferum, Stemphylium botryosum, and Stemphylium solani nih.govmdpi.comcdnsciencepub.comresearchgate.netmust.ac.ugnih.gov.

The cultivation of these fungi for this compound production typically involves fermentation processes. While specific optimal conditions can vary depending on the fungal strain and desired yield, general fermentation protocols involve inoculating a suitable growth medium (e.g., malt (B15192052) extract broth) and incubating the culture for a defined period, often several weeks, under controlled temperature and static conditions researchgate.netmust.ac.ug. The fermentation broth and mycelia are the primary sources from which this compound is subsequently extracted.

Extraction Techniques from Fungal Biomass and Culture Broths

Following fermentation, this compound is typically extracted from both the fungal biomass (mycelium) and the culture broth. A common approach involves filtering the fermentation broth to separate the solid mycelial mass from the liquid. Both fractions can then be subjected to extraction. Ethyl acetate (B1210297) (EtOAc) is frequently employed as a solvent for the extraction of this compound due to its effectiveness in dissolving this class of compounds researchgate.net. The extraction process may involve multiple solvent washes to maximize the recovery of the target metabolite. For example, the culture broth can be extracted multiple times with an equal volume of ethyl acetate, and the combined organic layers are then evaporated to dryness under reduced pressure to yield a crude extract researchgate.net.

Chromatographic Separation Strategies

The crude extracts obtained from fungal fermentation contain a complex mixture of metabolites, necessitating advanced separation techniques to isolate this compound. Chromatography, in its various forms, plays a pivotal role in this purification process.

Silica (B1680970) Gel Column Chromatography Applications

Silica gel column chromatography is a widely used initial step for the purification of this compound from crude fungal extracts researchgate.netmust.ac.ugjournalsystem.net. This technique separates compounds based on their polarity. The crude extract is loaded onto a silica gel column, and a series of solvents or solvent mixtures with varying polarities are used as the mobile phase to elute the compounds. The choice of eluent is critical and is often determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.35 for the target compound to achieve optimal separation libretexts.org. Fractions collected from the column are analyzed, typically by TLC, to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC) Techniques

For achieving higher purity levels, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool uhplcs.comlabcluster.comgoogle.comdiva-portal.orgnih.gov. RP-HPLC separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. By carefully adjusting the mobile phase composition (e.g., gradients of water and acetonitrile (B52724) or methanol, often with modifiers like acetic acid or ammonium (B1175870) acetate) and flow rates, this compound can be effectively separated from closely related compounds nih.govnih.govacs.org. HPLC offers high resolution and is amenable to both analytical and preparative scales, making it suitable for obtaining highly purified this compound uhplcs.comlabcluster.comnih.gov.

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

High-Speed Counter-Current Chromatography (HSCCC) is another effective preparative isolation technique that has been employed for the purification of natural products, including anthraquinones like this compound researchgate.netdntb.gov.uaresearchgate.net. HSCCC utilizes two immiscible liquid phases, eliminating the need for a solid stationary phase and thus avoiding irreversible adsorption or degradation of sensitive compounds. A typical HSCCC separation for anthraquinones might involve a two-phase solvent system, such as n-hexane–ethanol–water mixtures, where the target compound exhibits differential partitioning between the phases, leading to its isolation researchgate.netresearchgate.net. This method is particularly useful for large-scale purification due to its capacity and efficiency.

Purity Assessment Methodologies

Once this compound has been isolated through chromatographic techniques, its purity must be rigorously assessed. Several analytical methods are employed for this purpose:

Thin Layer Chromatography (TLC): TLC is often used throughout the purification process to monitor the separation and assess the purity of fractions. A single spot on the TLC plate, under various solvent systems, indicates a high degree of purity libretexts.org.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often using UV detection, is a standard method for determining the purity of isolated compounds. The presence of a single, sharp peak at a specific retention time corresponding to this compound suggests high purity uhplcs.comlabcluster.com.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are crucial for confirming the chemical structure and assessing the purity of this compound. These techniques provide detailed molecular information, allowing for the identification of any impurities researchgate.netnih.govnih.gov. For instance, LC-MS/MS is used for the determination of various mycotoxins, including this compound, in complex matrices nih.govacs.org.

The combination of these chromatographic and analytical techniques ensures the isolation of this compound with high purity, suitable for further research and characterization.

Structural Elucidation of Macrosporin and Its Analogs

Advanced Spectroscopic Techniques for Core Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed insights into the molecular framework by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, offer initial valuable data regarding the types and number of protons and carbon atoms present in a molecule. ¹H NMR spectra reveal the chemical environment of protons through their chemical shifts, signal multiplicities (indicating the number of neighboring protons), and integration values (representing the relative number of protons). ¹³C NMR spectra, on the other hand, provide information about the carbon skeleton, with chemical shifts indicative of the hybridization and electronic environment of each carbon atom.

For Macrosporin, ¹H NMR analysis in DMSO-d6 has provided characteristic signals. For instance, specific proton signals have been reported, including singlets for methyl and methoxy (B1213986) groups, and doublets for aromatic protons, indicative of their specific electronic environments and coupling patterns within the anthraquinone (B42736) core tandfonline.com.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegration (H)Assignment (as per source)
1.31s3C2-CH3
3.68d, J=7.5 Hz1C3-H
4.38s3C1-H
4.54d, J=7.5 Hz1C2-H
6.72d, J=2.7 Hz1C6-H
6.93d, J=2.7 Hz1C5-H

Note: Assignments are based on the reported data in the source and may require further contextualization with the specific numbering scheme used in the original publication.

While detailed ¹³C NMR data for this compound itself is not extensively detailed in the accessible snippets, ¹³C NMR is crucial for confirming the carbon framework, identifying carbonyl carbons, aromatic carbons, and carbons bearing substituents like methoxy and methyl groups figshare.comnih.govmdpi.com.

To establish the precise connectivity and spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. These experiments provide correlations that are not evident in 1D spectra.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (¹H-¹H) coupling correlations, thereby mapping out spin systems and confirming adjacent protons in the molecular structure princeton.edund.eduscience.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C), facilitating the assignment of carbon signals to specific protons figshare.comprinceton.edund.eduscience.govresearchgate.netresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range correlations (typically two or three bonds) between protons and carbons (¹H-¹³C). This technique is particularly powerful for connecting different fragments of a molecule and confirming the positions of substituents and quaternary carbons, which are crucial for defining the core anthraquinone structure of this compound and its linkages in dimeric analogs figshare.comprinceton.edund.eduscience.govresearchgate.netresearchgate.netresearchgate.netunibo.itnih.gov. For example, HMBC correlations have been used to confirm linkages in this compound dimers researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), providing information about the relative stereochemistry and conformation of molecules princeton.edund.eduscience.govresearchgate.net.

These 2D NMR techniques have been instrumental in confirming the structures of this compound dimers and derivatives, providing definitive evidence for connectivity and structural integrity figshare.comresearchgate.netresearchgate.netunibo.itresearchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, can offer further structural details.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is widely used to determine the accurate mass of a compound, which can then be used to calculate its elemental composition. This technique is highly sensitive and is often coupled with liquid chromatography (LC-MS) for analyzing complex mixtures. For this compound, HRESIMS has been employed to confirm its molecular formula, C16H12O5, with an accurate mass of 284.06847348 Da nih.gov. This precise mass measurement is a definitive step in identifying the compound and distinguishing it from other molecules with similar nominal masses figshare.commdpi.comresearchgate.netresearchgate.netresearchgate.netuni-duesseldorf.de.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions. This process provides detailed structural information by revealing characteristic fragmentation pathways. By analyzing these patterns, researchers can confirm the presence of specific functional groups, identify structural motifs, and elucidate the connectivity within the molecule. LC-MS/MS has been utilized to characterize this compound and its related compounds, providing valuable data for structural verification and identification within complex biological extracts nih.govmdpi.comnih.govlcms.czjmb.or.krmdpi-res.com. For instance, LC-MS/MS data for this compound includes precursor ion information and characteristic fragment peaks, aiding in its definitive identification nih.gov.

Compound List:

this compound

Determination of Absolute Configuration

Establishing the absolute configuration of chiral molecules like this compound and its derivatives is a critical step in their structural characterization. This process often involves a combination of experimental data and theoretical calculations, as well as comparisons with structurally related compounds whose configurations are already established.

Theoretical Calculations (e.g., TDDFT-ECD) for Chiral Assessment

Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful computational tool for assigning the absolute configuration of chiral natural products researchgate.netnih.goveurekaselect.comresearchgate.net. This method relies on the principle of comparing the experimentally measured ECD spectrum of a compound with spectra computationally predicted for different possible configurations. A close match between the calculated and experimental spectra provides strong evidence for the correct assignment of the absolute configuration researchgate.netnih.goveurekaselect.com.

For this compound and its analogs, TDDFT-ECD calculations are performed on various low-energy conformers generated through conformational analysis. The Boltzmann-weighted average of the calculated ECD spectra for these conformers is then compared to the experimental spectrum. This approach allows for the quantification of contributions from individual conformers and can accurately determine the absolute configuration, even for conformationally flexible molecules nih.govresearchgate.netrsc.org. Studies have shown that TDDFT-based ECD calculations, when performed with appropriate theoretical frameworks and basis sets, can reliably assign the absolute configuration of complex chiral molecules, including xanthones and related anthraquinones researchgate.netnih.govnih.gov.

Comparison with Known Analogues through Spectroscopic Data

Complementary to computational methods, the comparison of spectroscopic data with those of known, structurally similar compounds is a well-established strategy for determining absolute configurations researchgate.netnih.govfigshare.comnih.govfigshare.comresearchgate.netmdpi.com. This compound and its related metabolites are often isolated from fungal sources, and many of these compounds share common structural motifs or biosynthetic pathways.

Detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY, HSQC, HMBC, and NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides comprehensive information about the connectivity, functional groups, and relative stereochemistry of isolated compounds figshare.comnih.govuni-duesseldorf.demdpi.com. By comparing these spectral data with those reported in the literature for established analogues, researchers can confirm the structural identity of new compounds or infer stereochemical assignments. For instance, if a newly isolated compound exhibits spectroscopic data highly similar to a known analogue with a determined absolute configuration, and the differences can be attributed to specific structural modifications, then the absolute configuration of the new compound can often be confidently assigned researchgate.netnih.govmdpi.com. In some cases, chemical derivatization, such as the Mosher reaction, has also been employed to determine the absolute configuration of specific chiral centers uni-duesseldorf.de.

Structural Analysis of this compound Dimers and Oligomers

This compound can exist not only as a monomer but also as dimeric and potentially oligomeric species. The characterization of these aggregated forms involves identifying the linkages between the monomeric units and determining the stereochemical implications of such dimerization.

Dimerization Linkage Characterization (e.g., C-C, C-O-C)

Research has identified various types of linkages that connect this compound units to form dimers. These linkages are typically carbon-carbon (C-C) bonds formed between specific positions on the anthraquinone core of the this compound monomers. For example, dimeric structures derived from this compound have been characterized with linkages such as C-8–C-8' and C-4–C-4' researchgate.netmdpi.comacs.org. Another study reported a C-5–C-5' linkage in a related dimer researchgate.net. Beyond this compound dimers, other anthraquinone dimers, like Nigrodiquinone A isolated from a Nigrospora sp. fungus, have been found to possess a rare C-9–C-7′ linkage, highlighting the diverse modes of dimerization in this class of compounds nih.gov. These linkages are typically elucidated through detailed NMR experiments, particularly HMBC correlations, which establish connectivity between protons and carbons across the bond connecting the two monomeric units researchgate.netnih.govmdpi.com.

Stereochemical Aspects of Dimeric Forms

The dimerization process can introduce new stereocenters or create chiral axes, necessitating the determination of the stereochemistry of these dimeric structures. The relative stereochemistry within the dimeric framework is often elucidated using NOESY experiments, which reveal through-space correlations between protons in close proximity mdpi.commdpi.com. Coupling constants from 1D and 2D NMR spectra also provide insights into the dihedral angles between adjacent protons, aiding in the assignment of relative configurations of chiral centers within the dimeric structure mdpi.com.

In cases where absolute configurations are sought for dimeric species, methods such as TDDFT-ECD calculations, similar to those used for monomers, can be applied nih.govmdpi.com. Alternatively, if the dimer is formed from known chiral monomers or if its formation leads to a specific type of axial chirality, comparison with known chiral dimeric structures or application of methods like the modified Mosher's reaction to specific parts of the dimer might be employed mdpi.comuni-duesseldorf.de. For instance, the relative configurations of stereogenic carbons in dimeric compounds have been determined using NOESY experiments and by comparing ECD spectra with those of known chiral analogues nih.govmdpi.com.

Biosynthesis and Metabolic Engineering of Macrosporin

Elucidation of the Polyketide Biosynthetic Pathway

The formation of macrosporin follows a well-defined polyketide pathway, characterized by the sequential condensation of small carboxylic acid units. This process is orchestrated by a suite of enzymes that control every step, from the selection of building blocks to the final cyclization and tailoring reactions.

Role of Polyketide Synthases (PKSs) in this compound Formation

The biosynthesis of this compound is primarily governed by non-reducing polyketide synthases (NR-PKSs). mdpi.comencyclopedia.pub These large, multi-domain enzymes are responsible for assembling the polyketide backbone from simple precursor units. wikipedia.org NR-PKSs function by iteratively adding two-carbon units, without reducing the keto groups at each condensation step, which is characteristic of the biosynthesis of many aromatic polyketides. encyclopedia.pub In the case of this compound, which is derived from an octaketide, the PKS catalyzes the condensation of eight acetate-derived units. tandfonline.com The PKS complex contains several key domains, including a β-ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to construct the polyketide chain. rasmusfrandsen.dk

Identification of Starter and Extender Units (e.g., Acetyl-CoA, Malonyl-CoA)

The biosynthesis of the this compound backbone begins with a starter unit, which is typically acetyl-CoA. encyclopedia.pubuni-duesseldorf.de This initial unit is then elongated through the successive addition of extender units, which are primarily malonyl-CoA. encyclopedia.pubuni-duesseldorf.de Isotopic labeling studies using [1,2-¹³C₂]acetate have confirmed that the this compound molecule is assembled from a single octaketide chain, formed by the head-to-tail condensation of eight acetate (B1210297) units. cdnsciencepub.comcdnsciencepub.com One of these acetate units serves as the starter, while the other seven are carboxylated to malonyl-CoA to act as extender units in the growing polyketide chain. uni-duesseldorf.demdpi.com

Unit TypeChemical CompoundRole in Biosynthesis
Starter UnitAcetyl-CoAInitiates the polyketide chain
Extender UnitMalonyl-CoAProvides the two-carbon units for chain elongation

Regioselective Cyclization Mechanisms (e.g., C4-C9, C6-C11)

Once the linear polyketide chain is assembled, it undergoes a series of regioselective cyclization reactions to form the characteristic three-ring anthraquinone (B42736) scaffold. The product template (PT) domain within the PKS is thought to control the specific folding and cyclization of the polyketide chain. mdpi.comnih.gov For many fungal anthraquinones, including likely precursors to this compound, two common cyclization patterns are observed: C4-C9 and C6-C11 aldol-type condensations. nih.gov These initial cyclizations are followed by further condensation and dehydration reactions to yield the stable aromatic ring system. nih.gov In the case of this compound, the specific cyclization pattern leads to its unique substitution pattern.

Post-PKS Modification Enzymes and Tailoring Reactions

Following the PKS-catalyzed formation and cyclization of the polyketide backbone, a series of post-PKS modifications are necessary to produce the final this compound molecule. These tailoring reactions are carried out by a variety of enzymes, which can include oxidoreductases (like hydroxylases and oxidases), methyltransferases, and potentially other modifying enzymes. nih.govntnu.no For this compound, key modifications include hydroxylation and methylation. One of the final steps in the biosynthesis is thought to be a methylation reaction, which adds the methyl group to one of the hydroxyl groups on the anthraquinone core. tandfonline.com The sequence and timing of these tailoring steps are critical for the formation of the final, biologically active compound.

Genetic Basis of this compound Biosynthesis

The enzymes responsible for this compound biosynthesis are encoded by a set of genes typically found clustered together on the fungal chromosome. This organization is a common feature for secondary metabolite pathways in fungi.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the PKS and the various tailoring enzymes for this compound production are organized into a biosynthetic gene cluster (BGC). londonmet.ac.ukdntb.gov.ua The identification and characterization of these BGCs are fundamental to understanding and manipulating the biosynthesis of this compound. mdpi.com While the specific BGC for this compound has been a subject of study, the general architecture is expected to contain a non-reducing PKS gene, along with genes for transcription factors, transporters, and the necessary tailoring enzymes like methyltransferases and oxidoreductases. frontiersin.orgnih.gov The study of these clusters often involves genome mining and heterologous expression to confirm the function of the identified genes. mdpi.comskemman.is The presence of such gene clusters allows for the coordinated regulation of all the genes required for the synthesis of the final product.

Gene TypeFunction in this compound Biosynthesis
Polyketide Synthase (PKS)Assembles the initial polyketide chain
MethyltransferaseAdds a methyl group to a hydroxyl on the anthraquinone core
OxidoreductaseCatalyzes hydroxylation and other oxidative modifications
Transcription FactorRegulates the expression of the biosynthetic genes
TransporterExports the final this compound molecule out of the cell

Transcriptomic and Proteomic Analyses of Biosynthetic Pathways

Understanding the genetic and enzymatic machinery behind this compound synthesis is crucial for its targeted production. Modern "-omics" technologies, particularly transcriptomics and proteomics, provide powerful tools to investigate the molecular mechanisms of fungal secondary metabolism. nih.govmdpi.com

Transcriptomic Analysis: By sequencing the complete set of RNA transcripts (the transcriptome) under different conditions, researchers can identify genes that are actively expressed during metabolite production. For polyketides like this compound, transcriptomic analysis helps pinpoint the specific polyketide synthase (PKS) genes and other modifying enzymes (e.g., oxidases, transferases) that form the biosynthetic gene cluster (BGC). researchgate.netresearchgate.net For instance, comparative transcriptomic analysis between a producing strain and a non-producing mutant or the same strain under different culture conditions can reveal differentially expressed genes (DEGs) that are co-regulated with this compound production. semanticscholar.org A study on the biosynthesis of altersolanol A, a direct precursor to this compound, successfully utilized transcriptomic analysis to identify the core PKS1 enzyme responsible for its synthesis in Stemphylium lycopersici. semanticscholar.org Such analyses provide a roadmap of the genes involved, paving the way for targeted genetic engineering.

Proteomic Analysis: Proteomics, the large-scale study of proteins, complements transcriptomics by confirming that the identified genes are translated into functional enzymes. researchgate.net Techniques like mass spectrometry are used to identify and quantify the proteins present in a fungal cell under specific conditions. nih.gov By comparing the proteomes of high- and low-producing strains, researchers can identify the key enzymes directly involved in the this compound pathway. researchgate.net Integrated transcriptomic and proteomic analyses offer a more comprehensive view, correlating gene expression with protein abundance and providing deeper insights into the regulation of biosynthetic pathways, from transcriptional activation to the final enzymatic conversions. nih.govmdpi.com These combined approaches have been successfully applied to understand the metabolism of various fungal products, identifying key enzymes and regulatory proteins that can be targeted for metabolic engineering. mdpi.commdpi.com

Biotransformation and Derivatization by Microorganisms

Biotransformation utilizes the enzymatic capabilities of microorganisms to modify chemical compounds, offering a green and highly specific alternative to chemical synthesis. nmb-journal.commedcraveonline.comvedantu.com Fungi, including endophytic strains, are particularly adept at performing complex chemical reactions like hydroxylations, glycosylations, and oxidations on a wide range of substrates. nmb-journal.comresearchgate.netslideshare.net

In the context of this compound, microorganisms can be used to create novel derivatives with potentially enhanced or different biological activities. Fungal endophytes, for example, are known to chemically transform bioactive compounds. nih.gov A notable example related to this compound is the creation of 6-O-methylalaternin, an anthraquinone derivative whose cytotoxic potential is modified by the addition of a hydroxyl group, demonstrating how microbial enzymes can perform targeted derivatization. nih.govnih.gov Other research has identified this compound dimers produced by Alternaria sp., indicating that fungal enzymes can catalyze complex intermolecular reactions to diversify the initial scaffold. researchgate.net The production of these derivatives can be achieved by introducing this compound as a substrate to a culture of a selected microorganism capable of performing the desired chemical modification. This process is valuable for generating a library of related compounds for structure-activity relationship (SAR) studies. pensoft.net

Strategies for Enhanced this compound Production

Increasing the yield of this compound from its natural producers is a key objective for its potential exploitation. Several strategies, ranging from simple culture optimization to advanced genetic manipulation, can be employed.

The production of secondary metabolites by fungi is highly sensitive to environmental and nutritional factors. researchgate.net Optimizing culture conditions is a fundamental and effective strategy to boost yields. informaticsjournals.co.innih.gov Key parameters that can be manipulated include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. researchgate.netscielo.br

For example, studies on Alternaria species have shown that growth and sporulation, which are often linked to secondary metabolite production, are maximal at specific temperatures and humidity levels. researchgate.net The fungus Alternaria macrospora exhibited maximum biomass production at 25°C. researchgate.net The choice of carbon sources (e.g., glucose, fructose) and nitrogen sources (e.g., yeast extract, peptone) can dramatically influence the output of a specific metabolite. informaticsjournals.co.innih.gov A systematic approach, where one parameter is varied at a time, can lead to a significant increase in product yield. For instance, optimizing the medium composition for Trichoderma longibrachiatum resulted in a substantial increase in the production of its antifungal metabolites. informaticsjournals.co.in This foundational approach can increase productivity by several fold and reduce fermentation time, making the production process more efficient and cost-effective. nih.gov

With the identification of the this compound biosynthetic gene cluster, it becomes possible to apply genetic engineering techniques to enhance production. frontiersin.org This can involve several approaches. One common strategy is to overexpress key genes within the pathway, such as the core PKS gene or regulatory genes that control the entire cluster. researchgate.net Placing these genes under the control of a strong, constitutive promoter can lead to a significant increase in transcription and, consequently, higher product yields. researchgate.net

Another approach is to eliminate competing metabolic pathways that divert precursors away from this compound synthesis. This can be achieved by knocking out genes responsible for the biosynthesis of other, non-desired secondary metabolites. Furthermore, engineering the host's primary metabolism to increase the supply of essential precursors like acetyl-CoA and malonyl-CoA can also boost production. mdpi.com Challenges remain in the genetic manipulation of some fungal species, but these molecular techniques represent a powerful tool for rationally designing high-yield producer strains. nih.govnih.gov

Fungal biosynthetic gene clusters are often silent or expressed at very low levels under standard laboratory conditions. researchgate.net Innovative cultivation strategies like the OSMAC approach and co-culturing have been developed to activate this cryptic metabolic potential. nih.govuni-duesseldorf.de

The OSMAC (One Strain Many Compounds) approach involves systematically altering cultivation parameters to trigger the production of different metabolites from a single fungal strain. researchgate.netuni-duesseldorf.de This includes varying media composition, pH, temperature, aeration, and even introducing epigenetic modifiers or osmotic stressors. uni-duesseldorf.demdpi.com By creating different environmental cues, the fungus can be induced to activate different biosynthetic pathways, potentially leading to enhanced production of known compounds like this compound or the discovery of novel derivatives. researchgate.net

Co-culture involves growing two or more different microorganisms in the same environment. uni-duesseldorf.de The resulting microbial competition for space and nutrients can trigger the activation of silent gene clusters as a defense mechanism, leading to the production of compounds not seen in axenic cultures. uni-duesseldorf.demdpi.com For example, co-culturing a this compound-producing fungus with a competing bacterium or another fungus could significantly increase its yield. This strategy mimics the natural, competitive environment of microorganisms and has proven effective in inducing the synthesis of a diverse array of secondary metabolites. nih.govnih.gov

Biological Activities and Mechanistic Investigations of Macrosporin

Phytotoxic Activity and Plant-Pathogen Interactions

Macrosporin is a recognized phytotoxin involved in the development of plant diseases, such as grey leaf spot on tomato caused by Stemphylium lycopersici. researchgate.netunlp.edu.ar Its activity is not restricted to the host plants of its producing fungus, classifying it as a non-host-selective toxin. researchgate.netcabidigitallibrary.org

A primary symptom of this compound's phytotoxicity is the induction of leaf necrosis. researchgate.netcabidigitallibrary.orgcdnsciencepub.com Research has demonstrated that direct application of purified this compound to the leaves of host plants, such as papaya, can cause significant necrotic lesions. researchgate.netcdnsciencepub.com This process is critically dependent on light, a phenomenon known as photo-necrosis. researchgate.net Experiments have shown that in the absence of sunlight, the necrotic effects of this compound are not observed, highlighting the light-activated nature of its toxicity. researchgate.net

The mechanism underlying this compound's phototoxicity is its function as a photosensitizer. researchgate.net Similar to other photosensitizing toxins like cercosporin, this compound absorbs light energy, which excites the molecule to a higher energy state. researchgate.net This energy is then transferred to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). researchgate.netnih.gov Singlet oxygen is extremely toxic to cells and is the primary driver of the cellular damage that leads to necrosis. researchgate.net

The ROS generated by photoactivated this compound indiscriminately attack vital cellular components. researchgate.net The primary targets are the lipids within cell membranes, leading to lipid peroxidation. This process disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death. researchgate.net Other cellular macromolecules, including proteins, amino acids, sugars, and cellulose, are also susceptible to oxidation by these ROS, contributing to the widespread cellular damage and the visible necrotic symptoms on the plant tissue. researchgate.net This disruption of host plant membranes provides the pathogenic fungus with nutrients, supporting its growth and colonization of the plant tissue.

Table 1: Comparative Overview of this compound and Related Fungal Phytotoxins

Toxin NameChemical ClassProducing Fungi (Examples)Primary Mechanism of PhytotoxicityHost Specificity
This compound Anthraquinone (B42736)Stemphylium lycopersici, Alternaria spp.Photosensitization, ¹O₂ generation, lipid peroxidation. researchgate.netnih.govNon-host selective. researchgate.netunlp.edu.ar
Cercosporin PerylenequinoneCercospora spp.Photosensitization, ¹O₂ generation, membrane damage. researchgate.netNon-host selective.
Stemphylin Chromone GlucosideStemphylium botryosumDisruption of host cells.Host-specific activity reported on some plants.
Stemphyperylenol PerylenequinoneStemphylium botryosum, Alternaria cassiaeLight-induced necrosis.Activity varies by plant species.
Altersolanol A TetrahydroanthraquinoneStemphylium botryosum, Alternaria solaniPhytotoxic, protein kinase inhibition. cabidigitallibrary.orgNon-host selective.

Antifungal Activity and Modes of Action

Beyond its effects on plants, this compound also exhibits inhibitory activity against other fungi. This suggests a role in competing with other microorganisms in its ecological niche.

This compound has demonstrated broad-spectrum antifungal properties against several significant plant pathogens. nih.govfrontiersin.orgrsc.org Research has shown it to be particularly effective against Fusarium oxysporum, a widespread soil-borne pathogen. nih.govfrontiersin.org In one study, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 13.2 μM against F. oxysporum, which was more potent than the conventional fungicide carbendazim (B180503) (MIC = 32.7 μM). nih.govfrontiersin.org Its activity extends to other pathogens, though with varying efficacy. rsc.org There is no specific information available regarding its activity against Stemphylium lycopersici, as fungi are typically resistant to the toxins they produce.

Table 2: Antifungal Efficacy of this compound Against Various Plant Pathogenic Fungi

Pathogenic FungusDisease CausedThis compound MIC (μM)Reference
Fusarium oxysporum Fusarium Wilt13.2 nih.govfrontiersin.org
Fusarium graminearum Fusarium Head Blight30.0 - 252.1 nih.govrsc.org
Colletotrichum musae Anthracnose of Banana30.0 - 252.1 nih.govrsc.org
Penicillium italicum Blue Mold of Citrus30.0 - 252.1 nih.govrsc.org
Rhizoctonia solani Damping-off, Root Rot>252.1 nih.govrsc.org
Colletotrichum gloeosporioides Anthracnose30.0 - 252.1 nih.govrsc.org

MIC = Minimum Inhibitory Concentration

Proposed Mechanisms Involving Ergosterol (B1671047) Photo-oxidation and Membrane Disruption

One of the key proposed mechanisms for the antifungal activity of this compound involves the photo-oxidation of ergosterol, a vital component of fungal cell membranes. researchgate.netnih.gov This process is initiated when this compound, acting as a photosensitizer, absorbs light energy and transfers it to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.netjabonline.in Singlet oxygen then readily reacts with ergosterol, leading to its transformation into ergosterol peroxide. researchgate.netnih.gov

The conversion of ergosterol to ergosterol peroxide significantly alters the integrity and fluidity of the fungal plasma membrane, which can ultimately lead to cell death. researchgate.netnih.gov This disruption of the membrane is a critical factor in the fungitoxic effects observed. researchgate.netnih.gov Studies have demonstrated that the growth of certain fungi is completely inhibited when exposed to light in the presence of a photosensitizer, and analysis confirmed the formation of ergosterol peroxide in these treated samples. researchgate.netnih.gov This mechanism of action, targeting a fundamental component of the fungal cell membrane through photo-oxidation, represents a potential strategy for the development of novel antifungal agents. researchgate.netnih.gov The structural similarity of this compound to other known photosensitizing toxins, such as cercosporin, further supports this proposed mechanism. researchgate.netjabonline.in

Inhibition of Fungal Growth and Development

This compound has demonstrated inhibitory effects on the growth and development of various fungi. unicatt.itscielo.org.mx As a bioactive metabolite produced by plant-pathogenic fungi like Stemphylium lycopersici, it has been identified as a non-host selective toxin involved in leaf necrosis. researchgate.net Its ability to generate reactive oxygen species through photosensitization contributes to its phytotoxic activity. researchgate.net

The inhibition of fungal growth is closely linked to the disruption of the cell membrane, as detailed in the previous section. frac.info By compromising the fungal cell membrane, this compound can impede essential cellular processes, leading to growth inhibition and, in some cases, cell death. scielo.br The antifungal mechanism is not limited to a single mode of action; for instance, some antifungal compounds can also interfere with the cell wall structure or inhibit key enzymes necessary for fungal survival. scielo.br

Antibacterial Activity

In addition to its antifungal properties, this compound has been investigated for its potential antibacterial activity.

Efficacy against Gram-Positive Bacteria (e.g., B. subtilis, S. aureus)

Research has explored the efficacy of compounds structurally related to this compound against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.comfrontiersin.org For instance, macrolactins, which share some structural features, have shown potent antibacterial activity against these bacteria. mdpi.commdpi.com Some macrolactins have demonstrated strong inhibition of B. subtilis and S. aureus with low minimum inhibitory concentrations (MIC). mdpi.com The mechanism of action for some of these related compounds involves the disruption of the bacterial cell membrane's integrity and permeability. mdpi.comnih.govresearchgate.net While direct studies on this compound's efficacy against these specific bacteria are part of ongoing research, the activity of related compounds suggests a potential avenue for investigation.

Efficacy against Fungi (e.g., Candida albicans)

The antifungal activity of various natural compounds has been evaluated against the opportunistic yeast Candida albicans. nih.govrsc.orgnih.gov While specific data on this compound's direct efficacy against C. albicans from the provided context is limited, the general mechanisms of antifungal action, such as membrane disruption, are relevant. researchgate.net Studies on other natural compounds have shown that they can inhibit the growth of C. albicans, reduce biofilm formation, and impede the transition to its more virulent hyphal form. nih.govrsc.orgnih.gov For example, some compounds have been found to have minimum inhibitory concentrations (MIC) against C. albicans in the microgram per milliliter range. rsc.org The potential of this compound to act against C. albicans would likely involve similar mechanisms that disrupt cell integrity and function. researchgate.net

Enzyme Inhibition Studies

The interaction of this compound with cellular enzymes has also been a focus of research to understand its bioactivity at a molecular level.

Topoisomerase II Inhibition

This compound has been identified as an inhibitor of human topoisomerase II, an essential enzyme involved in managing DNA topology during cellular processes. researchgate.netnih.govbg.ac.rsresearchgate.net In a study assessing the impact of various fungal metabolites on human topoisomerase II, this compound was shown to impair the enzyme's function. researchgate.netnih.gov The inhibitory potency of this compound was determined to have an initial inhibitory concentration (IC₅₀) of 150 µM. researchgate.netnih.govbg.ac.rsresearchgate.net This places it among a group of Alternaria metabolites that interfere with this crucial human enzyme. researchgate.netnih.govbg.ac.rs Interestingly, while it inhibited human topoisomerase II, this compound did not show any effect on its bacterial equivalent, gyrase, in the same study. researchgate.netnih.govbg.ac.rsresearchgate.net This selective inhibition highlights a specific interaction with the human enzyme.

Alpha-Glucosidase Inhibition (for related compounds)

Investigations into the alpha-glucosidase inhibitory potential of this compound and its direct derivatives have revealed limited activity. A study involving two novel this compound dimers, alongside four known compounds including this compound itself, found that none of the tested substances exhibited notable inhibitory activity in an alpha-glucosidase assay. researchgate.net This suggests that the core this compound structure and its simple dimers may not be effective inhibitors of this enzyme.

However, research on other structurally related anthraquinones isolated from the same fungal genus, Alternaria sp., has identified compounds with significant inhibitory effects. mdpi.com Notably, alterporriol T, a bianthraquinone, demonstrated potent inhibition of α-glucosidase with an IC50 value of 7.2 μM. mdpi.com This indicates that while this compound is inactive, related complex anthraquinones from the same biological source can possess this activity.

Further studies on other related anthraquinone structures support this observation. Emodin (B1671224), a 1,8-dihydroxyanthraquinone that shares a core structural motif with this compound, exhibited potent intestinal alpha-glucosidase inhibition, with an IC50 value lower than the therapeutic drug acarbose. rsc.org Kinetic studies identified emodin as a mixed-type inhibitor. rsc.org Similarly, certain prenylated anthranols, which are structurally analogous to anthraquinones, have also shown significant alpha-glucosidase inhibitory activity. nih.gov An anthraquinone derivative isolated from the deep-sea fungus Aspergillus flavipes was identified as a non-competitive α-glucosidase inhibitor with an IC50 value of 19 μM, whereas a closely related compound was inactive. mdpi.com

These findings collectively suggest that the potential for alpha-glucosidase inhibition within the broader anthraquinone class is highly dependent on specific structural features, which are not present in this compound or its simple dimers but are found in other related derivatives like alterporriol T and emodin.

Table 1: α-Glucosidase Inhibitory Activity of Compounds Related to this compound

Compound Source Organism IC50 Value Type of Inhibition
This compound & Dimers Alternaria sp. No notable activity -
Alterporriol T Alternaria sp. 7.2 μM Not specified
Emodin Rheum emodi Lower than acarbose Mixed-type
Unnamed Anthraquinone Aspergillus flavipes 19 μM Non-competitive

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies on this compound and its derivatives have provided insights into how specific structural modifications influence their biological activities, including cytotoxic, antibacterial, and antifungal effects.

The substitution on the anthraquinone core of this compound is critical for its bioactivity. The addition of highly polar groups, such as a sulfate, has been shown to diminish its efficacy. For instance, the conversion of this compound to this compound-2-O-sulfate or this compound-7-O-sulphate leads to a reduction in cytotoxic activity against L5178Y mouse lymphoma cells and a loss of antibacterial activity. nih.govnih.gov This decrease in activity is attributed to the formation of more polar derivatives, which may have reduced uptake by cells. nih.gov Similarly, the glycosylation of this compound to create this compound 2-O-(6′-acetyl)-α-d-glucopyranoside also resulted in the loss of antibacterial activity. nih.gov

The pattern of hydroxylation on the anthraquinone ring also plays a significant role. A comparison with 6-O-methylalaternin, which features an ortho-dihydroxy substitution, revealed it has a significantly higher cytotoxic activity against L5178Y cells (IC50: 4.2 μM) than this compound, which showed only modest activity (IC50: 6.9 μg/mL) in a separate study. nih.govmycosphere.org This suggests that the arrangement of hydroxyl groups is a key determinant of cytotoxicity.

Dimerization of the this compound monomer also negatively impacts its biological profile. Two this compound dimers were found to lack notable cytotoxic and alpha-glucosidase activity. researchgate.net This aligns with broader findings that anthraquinone derivatives tend to exhibit better antibacterial properties than their corresponding dimers. researchgate.net

Furthermore, modifications to the side chains of the this compound structure can significantly alter its antifungal potency. This compound itself exhibits potent antifungal activity against Fusarium oxysporum. However, derivatives such as 7-methoxythis compound and 7-(γ,γ)-dimethylallyloxythis compound, which have substitutions at the C-7 hydroxyl group, show only weak antifungal activity. nih.gov This indicates that the free hydroxyl group at the C-7 position is crucial for the compound's potent antifungal effects.

Table 2: Comparative Biological Activity of this compound and Its Derivatives

Compound Structural Modification Biological Activity Result
This compound Parent Compound Cytotoxicity (L5178Y) Modest activity (EC50 = 2.3 - 27.1 μM) mycosphere.org
This compound Parent Compound Antifungal (F. oxysporum) Potent activity nih.gov
This compound-7-O-sulphate Sulfonation at C-7 Antibacterial Inactive nih.gov
This compound-2-O-sulfate Sulfonation at C-2 Cytotoxicity (L5178Y) Weak activity nih.gov
This compound 2-O-(6′-acetyl)-α-d-glucopyranoside Glycosylation at C-2 Antibacterial Inactive nih.gov
7-methoxythis compound Methoxy (B1213986) group at C-7 Antifungal Weak activity nih.gov
7-(γ,γ)-dimethylallyloxythis compound Dimethylallyl group at C-7 Antifungal Weak activity nih.gov
This compound Dimers Dimerization Cytotoxicity / α-glucosidase inhibition No notable activity researchgate.net

Chemical Synthesis and Semi Synthesis of Macrosporin and Its Analogs

Total Synthesis Approaches to the Macrosporin Core Structure

The complete chemical synthesis of this compound and its fundamental anthraquinone (B42736) core has been achieved through several methodologies, including those that mimic natural biosynthetic pathways and those that employ modern synthetic reagents.

The biosynthesis of many fungal anthraquinones proceeds through a polyketide pathway, where simple acetate (B1210297) units are sequentially coupled to form a poly-β-keto chain that subsequently undergoes cyclization and aromatization. nih.gov Synthetic chemists have drawn inspiration from this natural strategy to construct the this compound framework.

A notable biomimetic synthesis involves the initial preparation of 6-benzylresorcylates, which serve as key precursors. unito.itresearchgate.net This approach, developed by the Barrett group, utilizes oxo-dioxinone precursors to generate the resorcylate intermediates. researchgate.netwikipedia.org These resorcylates are then subjected to an acid-mediated intramolecular cyclization, followed by an oxidation step, to yield the target anthraquinone structure. researchgate.net This strategy was successfully applied in a seven-step total synthesis of this compound. researchgate.net The key steps mimic the folding and condensation of a polyketide chain to form the aromatic core.

Another biomimetic approach involves the oxidative coupling of a this compound unit with an altersolanol A unit to form dimeric structures known as alterporriols, demonstrating the biosynthetic potential of this compound as a building block for more complex natural products. mdpi.com Studies using labeled acetate precursors have helped to elucidate the polyketide origins of the anthraquinone skeleton in fungi, confirming that the core structure is assembled via the acetate route. nih.gov

Dioxinone derivatives have emerged as versatile and highly reactive intermediates in organic synthesis, particularly for natural products containing aryl-phenol structures like this compound. nih.govfrontiersin.org These compounds can function as precursors to highly reactive acylketenes. nih.govfrontiersin.org

In 2013, Barrett's group reported a total synthesis of this compound that leverages the unique reactivity of dioxinone derivatives. nih.govfrontiersin.org The strategy involves a tandem sequence where a diketo-dioxinone is thermolyzed to generate a reactive ketene (B1206846) intermediate. This intermediate is then trapped intramolecularly, leading to the formation of the core resorcylate structure. researchgate.netnih.gov This method provides a convenient and efficient route to the aryl-phenol substructure that is central to this compound and related natural products. frontiersin.org Dioxinones are valued for their stability under various reaction conditions and their ability to be converted into key synthetic fragments for complex molecule construction. nih.govfrontiersin.org

Semi-Synthesis of this compound Derivatives

Using naturally isolated this compound as a starting material, chemists can create a variety of derivatives. This semi-synthetic approach is crucial for exploring the molecule's chemical properties and for understanding how structural changes affect its biological function.

This compound possesses several reactive sites—notably its two hydroxyl groups—that are amenable to chemical modification. Standard organic reactions can be applied to the isolated natural product to generate new analogs. For instance, sulfonation of this compound has been reported to produce this compound-7-O-sulphate. nih.gov Another reported modification is the glycosylation to form derivatives like this compound 2-O-(6′-acetyl)-α-d-glucopyranoside. nih.gov Such modifications can significantly alter the molecule's properties. For example, while this compound itself shows certain biological activities, both the sulfated and acetyl-glucosidated derivatives were found to have diminished antibacterial activity, indicating that the free hydroxyl groups are important for this particular function. nih.gov

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at understanding which parts of a molecule are essential for its activity—a process known as Structure-Activity Relationship (SAR) studies. mdpi.comsemanticscholar.org For anthraquinones like this compound, SAR studies help to identify the structural features required for their biological effects. scienceopen.comrsc.org

By synthesizing a series of related anthraquinones, researchers can systematically evaluate how changes to the substitution pattern—such as the number and position of hydroxyl, methoxy (B1213986), and alkyl groups—impact activity. For example, studies on various anthraquinones have shown that the presence and position of hydroxyl groups can be critical. scienceopen.com In one study, it was noted that 6-O-methylalaternin exhibited higher cytotoxic activity than this compound, suggesting that the ortho-dihydroxy substitution pattern may be beneficial for this activity. scienceopen.com Conversely, the modification of this compound through sulfonation was found to decrease its activity. scienceopen.com The synthesis of dimeric analogs, such as alterporriols formed from this compound, further expands the chemical space for SAR studies. mdpi.com These investigations are crucial for designing more potent and selective molecules based on the this compound scaffold. mdpi.comrsc.org

Development of Novel Synthetic Methodologies Applicable to this compound

The enduring interest in anthraquinones has driven the development of new and more efficient synthetic methods. While classical approaches like the Friedel-Crafts reaction of phthalic anhydrides with substituted benzenes are still used, modern chemistry offers more advanced alternatives. mdpi.comnih.govsci-hub.se

Recent progress includes the use of transition metal-catalyzed reactions. For instance, iridium-catalyzed [2+2+2] cycloaddition reactions of 1,2-bis(propiolyl)benzene derivatives with alkynes have been developed as a powerful, atom-economical method to construct the multi-substituted anthraquinone core. mdpi.com Other transition metals like rhodium and ruthenium have also been employed to catalyze similar cycloadditions under mild conditions. mdpi.com Additionally, novel multicomponent reactions, sometimes using catalysts like indium(III) chloride (InCl₃) under solvent-free conditions, provide efficient pathways to complex anthracene (B1667546) derivatives. beilstein-journals.org Other innovative one-pot syntheses have utilized systems like AlCl₃ and methanesulfonic acid (MeSO₃H) to produce substituted anthraquinones from simple arenes and phthalic anhydride. beilstein-journals.org These modern methods offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of anthraquinone analogs for further study. mdpi.combeilstein-journals.org

Ecological and Environmental Relevance of Macrosporin

Role in Fungal Virulence and Plant Disease Development

Macrosporin is recognized as a non-host-selective toxin, meaning it can cause damage to a wide range of plants, not just the specific hosts of the fungus producing it. researchgate.netnih.gov Its primary role in plant disease is to facilitate infection and colonization by the pathogenic fungus.

Necrosis and Lesion Formation : this compound is directly involved in causing necrotic spots on plant leaves. researchgate.net When secreted by a fungus, it damages plant cells, leading to the characteristic dead tissue lesions seen in many fungal diseases. researchgate.netjabonline.in This breakdown of host tissue provides the fungus with nutrients, supporting its growth and further invasion of the plant. researchgate.net

Mechanism of Action : The toxicity of this compound is linked to its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, through photosensitization. researchgate.net In the presence of light, this compound becomes activated and transfers energy to molecular oxygen, creating highly reactive singlet oxygen. researchgate.net This ROS can then cause significant damage to plant cell membranes through lipid peroxidation, leading to cell death and the visible symptoms of necrosis. researchgate.net

Contribution to Fungal Pathogenicity : The production of this compound is considered a virulence factor for several plant pathogenic fungi. jabonline.infrontiersin.org For example, in diseases like early blight of tomato and potato, caused by Alternaria species, the secretion of toxins such as this compound is a key component of the infection process. mdpi.comfrontiersin.org These toxins weaken the plant's defenses, allowing the fungus to establish itself and cause disease. jabonline.in The ability to produce these toxins is directly related to the pathogen's capacity to cause disease. jabonline.in

Research has shown that fungi like Stemphylium lycopersici produce this compound, which plays a part in the leaf necrosis it causes. researchgate.net Similarly, various Alternaria species, including A. solani and A. tomatophila, are known producers of this compound, contributing to their pathogenic effects on crops. mdpi.com

Occurrence in Natural Ecosystems and Associated Organisms

This compound is not limited to terrestrial plant-pathogen systems; it has also been isolated from fungi in a variety of other environments, highlighting its widespread distribution and ecological importance.

Marine Fungi : Fungi associated with marine organisms, such as seaweeds (macroalgae), are a significant source of structurally diverse and biologically active secondary metabolites, including this compound. researchgate.netnih.gov These fungi live as endophytes within the tissues of marine algae and have adapted to the unique challenges of the marine environment, such as high salinity and exposure to sunlight. researchgate.netfrontiersin.org The production of compounds like this compound may contribute to their survival and interaction with their host and surrounding microorganisms. researchgate.net For instance, derivatives of this compound have been isolated from marine-derived fungi. rsc.org

Endophytes : Endophytic fungi, which live within the tissues of plants without causing any apparent harm, are also known to produce this compound. researchgate.net The fungus Botryosphaeria dothidea, an endophyte found in the plant Melia azedarach, has been shown to produce this compound. researchgate.net The role of this compound in the endophytic lifestyle is not fully understood but may be involved in protecting the host plant from other pathogens or herbivores, or in mediating the symbiotic relationship between the fungus and the plant. frontiersin.org

Fungi in Extreme Environments : this compound and its dimers have been isolated from Alternaria sp. found in the sediment of a salt lake in Tibet, China. researchgate.net This indicates that the ability to produce this compound may be an adaptation that allows fungi to thrive in extreme and competitive environments.

The following table provides a summary of some fungal species known to produce this compound and their associated ecosystems:

Fungal SpeciesAssociated Organism/EcosystemReference
Stemphylium lycopersiciPlant pathogen (e.g., on tomato) researchgate.net
Alternaria solaniPlant pathogen (causes early blight) mdpi.com
Alternaria tomatophilaPlant pathogen mdpi.com
Alternaria sp. XZSBG-1Sediment of a salt lake researchgate.net
Botryosphaeria dothideaEndophyte in Melia azedarach researchgate.net
Marine-derived fungiAssociated with marine algae researchgate.netrsc.org

Broader Ecological Functions of Fungal Secondary Metabolites

The production of this compound by fungi is part of a larger strategy involving a vast arsenal (B13267) of secondary metabolites that serve diverse ecological functions. tandfonline.comnih.gov These compounds are crucial for the survival and success of fungi in complex ecosystems. tandfonline.comfrontiersin.org

Competition and Warfare : Many fungal secondary metabolites, including toxins and antibiotics, are used as chemical weapons to inhibit the growth of or kill competing microorganisms, such as other fungi and bacteria. tandfonline.comnih.gov This "warfare" allows the producing fungus to secure resources and territory. nih.gov

Defense : Secondary metabolites can protect fungi from predation by insects and other organisms. tandfonline.com Pigments like melanin, which are also polyketide-derived, can protect fungal spores from the damaging effects of UV radiation. nih.gov

Communication and Signaling : Fungi use volatile organic compounds and other secondary metabolites as signaling molecules to communicate within their own species and with other organisms in their environment. tandfonline.com This can influence fungal development, social behavior, and interactions with plants and animals. annualreviews.org

Symbiotic Interactions : In symbiotic relationships, such as those between fungi and plants (mycorrhizae) or algae (lichens), secondary metabolites play a crucial role. tandfonline.com They can facilitate nutrient exchange, protect the host from pathogens and environmental stress, and regulate the symbiotic association. tandfonline.comfrontiersin.org

Virulence in Pathogenesis : As seen with this compound, many secondary metabolites are virulence factors that enable pathogenic fungi to infect and colonize their hosts. researchgate.net These toxins can disrupt host cell functions, suppress host defenses, and facilitate the acquisition of nutrients. jabonline.infrontiersin.org

The ability of fungi to produce a vast and diverse array of secondary metabolites is a key evolutionary adaptation that has allowed them to colonize nearly every ecological niche on Earth. tandfonline.com The study of these compounds continues to reveal new insights into the complex chemical ecology of fungi and their interactions with the world around them. frontiersin.org

Analytical Methodologies for Macrosporin Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds within a mixture. ebsco.comresearchgate.netpreprints.org Its application in analyzing macrosporin involves separating the compound from other components in a sample extract before detection. ebsco.comoxfordindices.com

A typical HPLC system consists of a pump to propel a liquid solvent (mobile phase) at high pressure, an injector to introduce the sample, a column containing the stationary phase where separation occurs, and a detector. ebsco.comresearchgate.net The separation is based on the differential interactions of the sample components with the stationary and mobile phases. oxfordindices.com For this compound analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.govmjcce.org.mk

Detection is frequently accomplished using a UV-Vis or a Diode Array Detector (DAD), which measures the absorbance of the eluting compounds at specific wavelengths. ebsco.comnih.gov The choice of wavelength is critical for sensitivity and selectivity. While specific HPLC methods for this compound are often integrated into multi-analyte methods, the principles remain consistent. The method's versatility and ability to quantify compounds make it a staple in many laboratories. researchgate.netpreprints.org

Table 1: Example of HPLC Parameters for Mycotoxin Analysis

ParameterSpecification
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water mixture containing 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35-45°C
Detection UV/DAD at a specified wavelength (e.g., 346 nm)
Injection Volume 5 - 25 µL
This table presents a generalized set of parameters. Actual conditions are optimized for specific applications and analytes. nih.govijper.orgchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and specific detection of this compound, especially at trace levels in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. scilit.commdpi.comfilab.fr This powerful technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing excellent selectivity and sensitivity. filab.frnih.gov

The process involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization of the analyte molecules. filab.fr These ions are then separated in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). This multiple reaction monitoring (MRM) process ensures high specificity and reduces background noise, which is essential for trace analysis. ijper.org

LC-MS/MS has been successfully applied to the simultaneous determination of multiple mycotoxins, including this compound, in various food and feed samples like nuts, cereals, and pet food. mdpi.comnih.gov

Method Validation Parameters (e.g., Limits of Detection, Limits of Quantification, Recoveries)

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. resolian.com Key validation parameters for LC-MS/MS methods include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision. resolian.comnih.gov

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank). mdpi.com It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3. ijper.orgmdpi.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. resolian.commdpi.com The LOQ is typically defined by an S/N ratio of at least 10 and must meet validation criteria for recovery and precision. ijper.orgmdpi.com

Recoveries : This parameter assesses the accuracy of the method by measuring the percentage of a known amount of analyte (spike) that is detected in a sample. resolian.comnih.gov Acceptable recovery ranges are often defined by regulatory guidelines, for instance, between 70% and 120%. ijper.orgmdpi.com

Table 2: Illustrative LC-MS/MS Method Validation Data for Mycotoxins

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
AflatoxinsFeed0.5174-106 mdpi.com
BeauvericinNuts--80-120 nih.gov
This compound Nuts--80-120 nih.gov
Enniatin BNuts-0.0480-120 nih.gov
This table provides example data from multi-mycotoxin validation studies which included this compound. Specific values for this compound can vary significantly based on the matrix and exact method used.

Evaluation of Matrix Effects in Complex Samples

When analyzing complex samples like food or feed with LC-MS/MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. scilit.comacs.org This can lead to either signal suppression or enhancement, causing inaccurate quantification. scilit.comacs.org

Evaluating matrix effects is a crucial part of method validation. acs.orgnih.gov It is typically assessed by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked with the same analyte concentration. acs.org Significant matrix effects, as seen with early eluting compounds or specific analyte-matrix combinations, necessitate mitigation strategies. nih.govcgiar.org These can include the use of matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for signal variations. oup.com Studies have shown that for many mycotoxins, including those analyzed alongside this compound, signal suppression is a more common issue than enhancement. acs.orgnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Standard Characterization

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate primary method for determining the purity and concentration of chemical reference standards. mdpi.combruker.comresolvemass.ca Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte for quantification. mdpi.comscilit.com Instead, it relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. nih.govfujifilm.com

For purity assessment of a this compound reference standard, a known amount of the material is dissolved with a known amount of a certified internal standard in a suitable deuterated solvent. hyphadiscovery.com The purity of the this compound is then calculated by comparing the integral of a specific, well-resolved proton (¹H) signal from this compound with the integral of a signal from the internal standard. hyphadiscovery.comsigmaaldrich.com

This technique is highly valued for its accuracy, precision, and the fact that it is non-destructive, allowing the sample to be recovered. mdpi.comnih.gov It provides a direct, traceable measurement of purity, which is essential for creating the certified reference materials used to calibrate other analytical methods like HPLC and LC-MS/MS. bruker.comhpc-standards.com

Table 3: Common Internal Standards for ¹H qNMR

Internal StandardCommon Use
Maleic acidGeneral purity assessment
Benzoic acidGeneral purity assessment
Dimethyl sulfoneGeneral purity assessment
The choice of internal standard depends on its chemical stability and the absence of signal overlap with the analyte. mdpi.com

Future Research Directions and Potential Academic Applications

In-depth Mechanistic Studies of Biological Activities at Molecular and Cellular Levels

While macrosporin is known for its phytotoxic, cytotoxic, and antimicrobial properties, the precise molecular and cellular mechanisms underlying these activities are not fully understood. researchgate.net Future research should focus on elucidating these mechanisms to provide a deeper understanding of how this compound interacts with biological systems.

Key research questions to address include:

Identification of Cellular Targets: What specific proteins, enzymes, or other cellular components does this compound directly bind to and modulate? Recent in-silico studies have suggested that Heat Shock Protein 90 (HSP90) could be a potential target for this compound, warranting further experimental validation. nih.govresearchgate.net

Pathway Analysis: Which signaling pathways are activated or inhibited by this compound? Investigating its effects on pathways related to apoptosis, cell cycle regulation, and stress responses would be particularly valuable. researchgate.net

Structure-Activity Relationship (SAR) Studies: How do different functional groups on the this compound scaffold contribute to its various biological activities? Synthesizing and testing derivatives could reveal key structural determinants for its effects. dntb.gov.uanih.govscilit.com One study noted that glycosylated derivatives of this compound showed no antibacterial activity, suggesting that certain modifications can significantly alter its biological function. nih.gov

Photosensitizing Properties: this compound has been shown to generate active oxygen species through photosensitization, contributing to its role in leaf necrosis. researchgate.net Further investigation into the efficiency and mechanism of this process at a molecular level could provide insights into light-activated toxins.

A proposed workflow for these mechanistic studies is presented below:

Figure 1: Proposed Workflow for Mechanistic Studies of this compound
StepResearch ActionDesired Outcome
1. Target Identification Affinity chromatography, yeast two-hybrid screening, computational docking studies. nih.govIdentification of direct binding partners of this compound.
2. Pathway Elucidation Transcriptomics, proteomics, and metabolomics analyses of cells treated with this compound.Understanding the global cellular response to this compound.
3. Validation Gene knockout/knockdown experiments, enzyme inhibition assays, and in vitro binding assays.Confirmation of target engagement and pathway modulation.
4. SAR Studies Synthesis of this compound analogs and evaluation of their biological activity. dntb.gov.uaMapping the functional importance of different parts of the molecule.

Exploration of Cryptic Biosynthetic Pathways and Novel Analogs

The genomes of fungi, including those that produce this compound like Alternaria and Stemphylium species, contain numerous "cryptic" or silent biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govmdpi.comresearchgate.net These clusters represent a vast, untapped reservoir of novel chemical diversity.

Future research in this area could involve:

Genome Mining: Identifying and characterizing the BGC responsible for this compound biosynthesis and other related cryptic clusters in producing organisms. nih.gov

Activation of Silent BGCs: Employing techniques such as the one-strain-many-compounds (OSMAC) approach, co-cultivation with other microorganisms, or genetic manipulation to induce the expression of these silent pathways. researchgate.netuni-duesseldorf.de This could lead to the discovery of new this compound analogs or entirely new classes of compounds. nih.govresearchgate.netnih.gov

Heterologous Expression: Cloning and expressing cryptic BGCs in a more genetically tractable host organism to facilitate the production and characterization of novel metabolites. mdpi.comnih.gov

Precursor-Directed Biosynthesis: Supplying the fungal culture with modified precursors to be incorporated into the biosynthetic pathway, leading to the generation of novel this compound derivatives.

The discovery of two new this compound dimers from an Alternaria species isolated from a salt lake in Tibet highlights the potential for finding novel structures even from known producers in unique environments. researchgate.net

Advanced Metabolic Engineering for Sustainable Production

Currently, the production of this compound relies on its extraction from fungal cultures, which can be inefficient and difficult to scale. Metabolic engineering offers a promising avenue for the sustainable and high-yield production of this compound and its analogs. nih.govrsc.orgnih.govrsc.org

Key strategies include:

Elucidation of the Biosynthetic Pathway: A complete understanding of the enzymatic steps involved in this compound biosynthesis is a prerequisite for effective metabolic engineering. Studies have shown that this compound is derived from an octaketide pathway. tandfonline.comcdnsciencepub.com

Heterologous Production: Transferring the entire this compound biosynthetic pathway into a well-characterized industrial host, such as Saccharomyces cerevisiae or Escherichia coli, could enable large-scale, controlled production.

Pathway Optimization: Once the pathway is established in a heterologous host, various techniques can be used to increase yields, such as:

Overexpression of rate-limiting enzymes.

Knocking out competing metabolic pathways.

Optimizing the supply of precursor molecules.

Synthetic Biology Approaches: Utilizing synthetic biology tools, such as CRISPR/Cas9, to precisely edit the genome of the producing organism for enhanced production. chemrxiv.org

Development of Research Tools and Probes Based on this compound Structure

The unique chemical structure of this compound can be leveraged to develop valuable research tools and chemical probes for studying biological processes. nih.gov Chemical probes are small molecules used to investigate the function of proteins and biological pathways. nih.gov

Potential applications include:

Affinity Probes: Synthesizing this compound derivatives with a tag (e.g., biotin (B1667282) or a fluorescent dye) would allow for the identification and isolation of its cellular binding partners.

Photoaffinity Labels: Creating photo-reactive this compound analogs could enable the covalent labeling and subsequent identification of its targets upon UV irradiation.

Fluorescent Probes: Developing fluorescently-labeled this compound could be used to visualize its subcellular localization and track its movement within living cells.

Inhibitor Scaffolds: Using the this compound core as a starting point for the development of more potent and selective inhibitors of its identified targets for use in fundamental research.

The development of such tools is crucial for moving beyond observing the phenotypic effects of this compound to understanding its precise molecular functions. nih.gov

Investigation of Ecological Roles Beyond Phytotoxicity

While the phytotoxic role of this compound in plant diseases is recognized, its broader ecological functions remain largely unexplored. researchgate.netuonbi.ac.ke Secondary metabolites often play complex roles in the interactions between organisms in their natural environment. frontiersin.org

Future ecological research should investigate:

Allelopathy: Does this compound influence the growth and development of other fungi, bacteria, or plants in the surrounding environment?

Interspecies Communication: Could this compound act as a signaling molecule in the interactions between the producing fungus and other microbes in the phyllosphere or rhizosphere? frontiersin.org

Defense Mechanism: Is the production of this compound induced by specific environmental stressors or the presence of competing organisms, suggesting a role in defense?

Synergistic/Antagonistic Effects: How does this compound interact with other secondary metabolites produced by the same fungus or by other organisms in its ecosystem? Some studies have noted synergistic effects between different mycotoxins. ufl.edu

Understanding these ecological roles will provide a more complete picture of the biological significance of this compound in its natural context.

Design and Synthesis of this compound-Inspired Molecular Scaffolds for Academic Investigation

The anthraquinone (B42736) core of this compound represents a "privileged scaffold" that can be used as a starting point for the design and synthesis of new molecules with novel biological activities for academic research. doi.orgnih.govresearchgate.netcam.ac.uk

Areas for exploration include:

Library Synthesis: Creating libraries of this compound-inspired compounds with variations in the substitution pattern and functional groups. cam.ac.uk This can be achieved through combinatorial chemistry and diversity-oriented synthesis.

Scaffold Hopping: Replacing the anthraquinone core with other ring systems while maintaining the key pharmacophoric features to explore new chemical space and potentially discover compounds with improved properties.

Hybrid Molecules: Conjugating the this compound scaffold to other pharmacologically active molecules to create hybrid compounds with dual or novel mechanisms of action.

Computational Design: Using computational methods to design novel this compound-inspired scaffolds with predicted binding affinity for specific biological targets. nih.gov

These synthetic efforts, guided by biological and mechanistic studies, will expand the utility of the this compound chemotype for fundamental scientific inquiry. doi.orgnih.gov

Q & A

Q. How should researchers present contradictory data on this compound’s synergy with antifungals?

  • Guidance: Use forest plots to visualize effect sizes (e.g., fractional inhibitory concentration indices) across studies. Discuss heterogeneity sources (e.g., fungal strain variability, incubation time). Apply meta-regression to adjust for confounding variables (pH, serum albumin). Transparently report limitations in PRISMA-compliant systematic reviews .

Q. What statistical methods validate this compound’s dose-dependent anti-inflammatory effects?

  • Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response) fit to IL-1β suppression data. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., 0.1 vs. 1 vs. 10 µM). Bootstrap resampling (≥1000 iterations) confirms confidence intervals. Report Cohen’s d for effect size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.